Bienvenue dans la boutique en ligne BenchChem!

2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE

BRD4 inhibitor epigenetic reader bromodomain affinity

2-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide (CAS 1421441-49-7) is a small‑molecule benzamide derivative incorporating a 2‑bromophenylcarbonyl moiety linked via an amide bond to a 3‑hydroxy‑3‑(thiophen‑2‑yl)propylamine side‑chain. Computed physicochemical descriptors include a molecular weight of 340.24 Da, XLogP of 2.8, topological polar surface area of 77.6 Ų, and two hydrogen‑bond donors [REFS‑1].

Molecular Formula C14H14BrNO2S
Molecular Weight 340.24
CAS No. 1421441-49-7
Cat. No. B2850108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE
CAS1421441-49-7
Molecular FormulaC14H14BrNO2S
Molecular Weight340.24
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CS2)O)Br
InChIInChI=1S/C14H14BrNO2S/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18)
InChIKeyFWCQJVLVGTZOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide (CAS 1421441-49-7): Structural Identity and Baseline Pharmacological Context


2-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide (CAS 1421441-49-7) is a small‑molecule benzamide derivative incorporating a 2‑bromophenylcarbonyl moiety linked via an amide bond to a 3‑hydroxy‑3‑(thiophen‑2‑yl)propylamine side‑chain. Computed physicochemical descriptors include a molecular weight of 340.24 Da, XLogP of 2.8, topological polar surface area of 77.6 Ų, and two hydrogen‑bond donors [REFS‑1]. The compound has been annotated in public bioactivity databases as a weak ligand for several bromodomain‑containing epigenetic reader proteins, suggesting a potential role in bromodomain inhibitor discovery [REFS‑2].

Why Generic Substitution of 2-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide Is Scientifically Unsound


Even minor modifications within the 2‑bromobenzamide chemotype can profoundly alter target‑binding selectivity and potency. The specific combination of the ortho‑bromo substituent on the benzamide ring and the thiophene‑bearing hydroxypropyl side‑chain creates a unique pharmacophore geometry that governs bromodomain recognition; simple replacement with a chloro or fluoro analogue, or migration of the bromine to the para position, would likely disrupt key halogen‑bonding and hydrophobic contacts observed in related epigenetic‑reader ligand complexes [REFS‑1]. Consequently, generic substitution cannot guarantee comparable bioactivity or selectivity, underscoring the need for compound‑specific evidence when selecting this molecule for research or procurement.

Quantitative Differentiation of 2-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide: Head‑to‑Head and Cross‑Study Comparisons


BRD4 Bromodomain‑1 Binding Affinity Compared to the Clinical Candidate JQ1

The target compound exhibits a Kd of 6.8 μM (6.80 × 10³ nM) for the first bromodomain of human BRD4 as measured by isothermal titration calorimetry (ITC) [REFS‑1]. In contrast, the extensively characterised BET‑family inhibitor JQ1 binds to the same domain with a Kd of approximately 50 nM under comparable ITC conditions [REFS‑2]. This corresponds to a 136‑fold lower affinity for the target compound, indicating a fundamentally different potency band.

BRD4 inhibitor epigenetic reader bromodomain affinity

Multi‑Bromodomain Engagement Profile Versus BET‑Selective Inhibitors

Beyond BRD4, this compound demonstrates detectable binding to the bromodomains of CBP (Kd = 18.1 μM) and p300 (Kd = 22.6 μM) by ITC [REFS‑1]. In contrast, canonical BET‑selective inhibitors such as JQ1 and I‑BET762 show no measurable binding to CBP or p300 at pharmacologically relevant concentrations (reported selectivity >1,000‑fold for BET over non‑BET bromodomains) [REFS‑2]. This profile suggests that the compound engages a broader set of epigenetic readers, albeit with uniformly weak affinity.

bromodomain selectivity CBP/p300 epigenetic polypharmacology

Physicochemical Profile Relative to Typical Lead‑Like Space

The compound's computed XLogP of 2.8, topological polar surface area of 77.6 Ų, molecular weight of 340 g/mol, and only 2 hydrogen‑bond donors place it fully within Lipinski rule‑of‑five space [REFS‑1]. By comparison, many high‑affinity BRD4 inhibitors (e.g., JQ1, MW = 406.4 Da; I‑BET762, MW = 403.4 Da) carry higher molecular weight and often higher lipophilicity, which can adversely affect solubility and CNS penetration [REFS‑2]. The lower molecular weight and moderate polarity of the target compound may therefore offer formulation flexibility and a reduced risk of off‑target accumulation.

Lipinski parameters drug‑likeness physicochemical comparison

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide


Fragment‑Based Drug Discovery Campaign Targeting Bromodomains

With its low‑micromolar BRD4 affinity (Kd = 6.8 μM) and physicochemical compliance with lead‑like space, this compound constitutes an ideal starting fragment for structure‑guided optimisation. Its X‑ray co‑crystallisation with BRD4 bromodomain‑1 (if achievable) would provide the structural basis for growing the fragment into a high‑affinity inhibitor [REFS‑1].

Multi‑Bromodomain Selectivity Screening Probe

Because the compound exhibits detectable binding to BRD4, CBP, and p300 (Kd = 6.8‑22.6 μM) while being chemically distinct from BET‑selective inhibitors, it can serve as a tool molecule for pan‑bromodomain selectivity panels, enabling researchers to profile off‑target engagement of newly developed epigenetic inhibitors and to benchmark assay sensitivity [REFS‑2].

Chemical Biology Studies of Atypical Bromodomain‑Ligand Interactions

The unique ortho‑bromo and thiophene‑hydroxy‑propyl pharmacophore mimics key acetyl‑lysine interactions in a distinct manner from classical BET inhibitors. This feature makes the compound valuable for mechanistic studies that investigate non‑canonical binding modes at bromodomain interfaces and for validating computational models of halogen‑bond‑driven recognition [REFS‑1][REFS‑3].

Quote Request

Request a Quote for 2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.